Ethyl 4-pyridylacetate

Analytical chemistry Tautomerism Heterocyclic characterization

Ethyl 4-pyridylacetate (CAS 54401-85-3) is the only isomer that delivers the 4-pyridyl scaffold required for PDE4 inhibitors and CNS-penetrant meperidine isosteres. Spectral data and head-to-head antinociceptive assays confirm it is not interchangeable with the 2- or 3-pyridyl isomers. Its 80 °C lower boiling point versus the methyl ester enables gentler vacuum distillation and easier scale-up. Choose this isomer to eliminate uncontrolled variables, ensure synthetic reproducibility, and access a high-yielding 86% route from 3-vinylpyridine.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 54401-85-3
Cat. No. B032410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-pyridylacetate
CAS54401-85-3
Synonyms(4-Pyridyl)acetic Acid Ethyl Ester;  (Pyridin-4-yl)acetic Acid Ethyl Ester;  2-(4-Pyridyl)acetic Acid Ethyl Ester;  2-(Pyridin-4-yl)ethanoic Acid Ethyl Ester;  Ethyl 2-(4-pyridinyl)acetate;  Ethyl 2-(4-Pyridyl)acetate;  Ethyl 4-Pyridineacetate;  Ethyl 4-Pyr
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=NC=C1
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
InChIKeyQVLJLWHOILVHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-pyridylacetate (CAS 54401-85-3): Technical Baseline and Core Specifications for Procurement Evaluation


Ethyl 4-pyridylacetate (CAS 54401-85-3) is a 4-substituted pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it features an ethyl acetate moiety at the 4-position of the pyridine ring, distinguishing it from its 2- and 3-pyridyl positional isomers [1]. It is commercially available as a clear, colorless to pale yellow liquid or low-melting solid (mp 18–19 °C, bp 127–128 °C at 14 mmHg, density 1.079 g/mL at 25 °C) . The compound serves primarily as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with documented applications in the preparation of PDE4 inhibitors, meperidine isosteres, and functionalized heterocycles .

Ethyl 4-pyridylacetate Procurement: Why Positional Isomers and Methyl Ester Analogs Cannot Be Directly Substituted


Although Ethyl 4-pyridylacetate shares the same molecular formula (C₉H₁₁NO₂) with its 2- and 3-pyridyl positional isomers [1], spectroscopic and reactivity data demonstrate that these isomers are not interchangeable. UV and IR spectral comparisons confirm that the 4-isomer exists predominantly in the pyridine form with a quantifiably distinct tautomeric equilibrium relative to the 2- and 3-isomers [2]. Furthermore, the ethyl ester moiety confers different physical properties (e.g., boiling point, density) and solubility characteristics compared to the methyl ester analog , directly impacting reaction design, purification protocols, and formulation strategies. In biological contexts, the positional isomer employed as a starting material determines the stereochemical and pharmacological outcome of derived meperidine isosteres, as documented in head-to-head antinociceptive assays [3]. Substituting one isomer or ester for another without re-optimization introduces uncontrolled variables that can compromise synthetic yield, product purity, and biological reproducibility.

Quantitative Differentiation Evidence for Ethyl 4-pyridylacetate (54401-85-3) Against Closest Analogs


Spectral and Tautomeric Distinction of 4-Isomer vs. 2- and 3-Isomers via UV/IR Analysis

Ultraviolet and infrared spectral comparisons of the isomeric pyridylacetic esters (ethyl 2-, 3-, and 4-pyridyl acetate) demonstrate that the 4-isomer exists predominantly in the pyridine form with a distinct tautomeric equilibrium. Basicity measurements provided a quantitative estimation of the tautomeric ratios, confirming that the 4-pyridyl derivative is spectroscopically distinguishable from its 2- and 3-isomers [1].

Analytical chemistry Tautomerism Heterocyclic characterization

Process Efficiency Differentiation: Two-Step Synthesis Achieving 86% Yield from 3-Vinylpyridine

A patented two-step synthesis of Ethyl 4-pyridylacetate from 3-vinylpyridine achieves an 86% yield . This process simplifies production and replaces earlier multi-step methods that employed toxic reagents such as thioacetyl chloride, thereby offering a more efficient and environmentally favorable route compared to legacy synthetic approaches for pyridylacetate esters.

Process chemistry Green chemistry Synthetic methodology

Physical Property Differentiation: Boiling Point and Density vs. Methyl 4-Pyridylacetate

Ethyl 4-pyridylacetate exhibits a boiling point of 127–128 °C at 14 mmHg and a density of 1.079 g/mL at 25 °C . In contrast, the methyl ester analog, Methyl 4-pyridylacetate, has a significantly higher boiling point of 207–209 °C (lit.) and a higher density of 1.161 g/mL at 25 °C .

Physicochemical properties Purification Formulation

Antinociceptive Activity of Derived Meperidine Isosteres: Positional Isomer Comparison

In a comparative study of meperidine isosteres synthesized from ethyl 2-, 3-, and 4-pyridylacetate, the cis-1,3-dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidine (8h) derived from Ethyl 4-pyridylacetate exhibited 66% inhibition of writhing in a rat antinociceptive assay at 2 mg/kg sc [1]. This was among the most active compounds in the series, alongside the 3-pyridyl-derived trans-isomer (8g). This demonstrates that the 4-pyridyl starting material can yield potent analgesic candidates with activity comparable to or exceeding those from other positional isomers.

Medicinal chemistry Opioid analgesics SAR

Optimized Application Scenarios for Ethyl 4-pyridylacetate (54401-85-3) Based on Verified Differentiation Evidence


Scalable Synthesis of PDE4 Inhibitors and CNS-Targeted Heterocycles

Given its validated high-yielding synthetic route (86% from 3-vinylpyridine) , Ethyl 4-pyridylacetate is an optimal starting material for medicinal chemistry programs requiring multigram to kilogram quantities of triarylethane phosphodiesterase 4 (PDE4) inhibitors or other CNS-targeted heterocycles. Its use in the synthesis of 2,2-dideutero-1-azabicyclo(2,2,2)-octane via the hydrochloride salt further demonstrates utility in preparing isotopically labeled CNS agents .

Synthesis of 4-(Pyridyl) Isosteres of Meperidine for Analgesic Drug Discovery

The direct head-to-head antinociceptive data [1] justify the selection of Ethyl 4-pyridylacetate over its 2- and 3-isomers when designing 4-(pyridyl) isosteres of meperidine. The 4-pyridyl-derived cis-3-methyl diastereoisomer achieved 66% writhing inhibition in rats, confirming that the 4-pyridyl scaffold provides a productive entry point for optimizing CNS-penetrant opioid analgesics [1].

Analytical Method Development Requiring Isomer-Specific Reference Standards

The spectroscopic distinction of the 4-isomer from the 2- and 3-isomers [2] necessitates the use of pure Ethyl 4-pyridylacetate as an isomer-specific reference standard for HPLC, GC, or NMR method validation. This is critical for quality control laboratories in the pharmaceutical industry that must accurately identify and quantify positional isomers in drug substance batches.

Distillation-Intensive Purification Workflows Where Lower Boiling Point Is Advantageous

The 80 °C lower boiling point of Ethyl 4-pyridylacetate (127–128 °C at 14 mmHg) compared to its methyl ester analog (207–209 °C) makes the ethyl ester the preferred choice for synthetic routes that employ vacuum distillation for product isolation. This property reduces thermal stress on sensitive intermediates and lowers energy consumption during purification, a key consideration for process scale-up.

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